molecular formula C4H3N3S B1288348 5-Aminoisothiazole-4-carbonitrile CAS No. 1427502-13-3

5-Aminoisothiazole-4-carbonitrile

Cat. No.: B1288348
CAS No.: 1427502-13-3
M. Wt: 125.15 g/mol
InChI Key: FPERFRLFGKKUDQ-UHFFFAOYSA-N
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Description

5-Aminoisothiazole-4-carbonitrile is a heterocyclic compound containing both nitrogen and sulfur atoms in its structureThe molecular formula of this compound is C4H3N3S, and it has a molecular weight of 125.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisothiazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoisothiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Aminoisothiazole-4-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Aminoisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of nitrogen and sulfur atoms in the ring structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-amino-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S/c5-1-3-2-7-8-4(3)6/h2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPERFRLFGKKUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295154
Record name 4-Isothiazolecarbonitrile, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427502-13-3
Record name 4-Isothiazolecarbonitrile, 5-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427502-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isothiazolecarbonitrile, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminoisothiazole-4-carbonitrile
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